4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine
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Overview
Description
4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a 3-chloro-5-fluorophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl group can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and morpholine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution reactions: Formation of substituted phenyl derivatives.
Oxidation and reduction: Formation of oxidized or reduced phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and morpholine.
Scientific Research Applications
4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- 4-[(3-Chloro-4-fluorophenyl)carbonyl]morpholine
- 4-[(3-Bromo-5-fluorophenyl)carbonyl]morpholine
- 4-[(3-Chloro-5-methylphenyl)carbonyl]morpholine
Comparison: 4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of compounds with specific biological activities and material properties.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCWFZMHCGGBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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